Product packaging for Dimethyl-pyridin-3-ylmethyl-amine(Cat. No.:CAS No. 2055-21-2)

Dimethyl-pyridin-3-ylmethyl-amine

Cat. No.: B2726954
CAS No.: 2055-21-2
M. Wt: 136.19 g/mol
InChI Key: SLZCOYDOFRTTHF-UHFFFAOYSA-N
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Description

Dimethyl-pyridin-3-ylmethyl-amine is an organic compound belonging to the class of aralkylamines. It features a pyridine ring, a common pharmacophore in medicinal chemistry, linked to a dimethylamine group via a methylene bridge. This structure makes it a valuable building block in organic synthesis and drug discovery research . As a secondary amine, it can be utilized in the development of more complex molecules, including ligands for metal-organic frameworks . Compounds with similar pyridinylmethylamine scaffolds have been identified in research as ligands or modulators for biological targets. For instance, structurally related molecules have been studied for their interactions with enzymes such as Cytochrome P450 2A6 . Researchers may employ this amine in the synthesis of potential pharmaceutical candidates or as a precursor for creating chemical libraries. The compound is intended for use in a controlled laboratory setting by qualified personnel. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B2726954 Dimethyl-pyridin-3-ylmethyl-amine CAS No. 2055-21-2

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)7-8-4-3-5-9-6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZCOYDOFRTTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879200
Record name N,N-DIMETHYL-3-PYRIDYLMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055-21-2
Record name Dimethyl(pyridin-3-ylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-DIMETHYL-3-PYRIDYLMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL(PYRIDIN-3-YLMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9HG5DKS4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Route Optimization for Dimethyl Pyridin 3 Ylmethyl Amine

Established Synthetic Pathways for the Formation of the Pyridinylmethylamine Core

The construction of the pyridinylmethylamine scaffold, the central structural feature of Dimethyl-pyridin-3-ylmethyl-amine, has been accomplished through several reliable and well-documented synthetic strategies. These methods primarily involve forming the crucial carbon-nitrogen bond between the pyridine (B92270) ring and the dimethylamino moiety.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including tertiary amines like this compound. researchgate.netmasterorganicchemistry.com This process typically involves two key steps: the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. sld.cu

For the synthesis of this compound, this strategy can be approached in two primary ways:

Reaction of Pyridine-3-carbaldehyde with Dimethylamine (B145610): In this approach, pyridine-3-carbaldehyde is treated with dimethylamine to form an iminium ion, which is then reduced in situ to yield the final product.

Reaction of 3-Picolylamine with Formaldehyde (B43269): An alternative route involves the reaction of 3-picolylamine (3-aminomethylpyridine) with two equivalents of formaldehyde.

A variety of reducing agents have been developed for this transformation, each with specific advantages. While classic reagents like sodium cyanoborohydride (NaBH₃CN) are effective due to their ability to selectively reduce imines in the presence of aldehydes, concerns over toxicity have led to the development of alternatives. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a popular, less toxic substitute that also demonstrates excellent selectivity. masterorganicchemistry.com Other systems, such as those using zinc powder in aqueous media, offer a more environmentally friendly approach. nih.gov The choice of reducing agent and reaction conditions is critical for optimizing yield and minimizing side products. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Advantages Considerations
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Acetonitrile High selectivity for imines masterorganicchemistry.com Highly toxic, risk of cyanide in product/waste researchgate.net
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane, THF Less toxic alternative to NaBH₃CN, good selectivity masterorganicchemistry.com Moisture sensitive researchgate.net
Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) Ethanol, Methanol Clean, high atom economy Requires specialized pressure equipment thieme-connect.de

Alkylation Reactions of Pyridyl Precursors

Direct alkylation of a suitable pyridyl precursor is another fundamental approach to synthesizing this compound. This method typically involves the N-alkylation of 3-picolylamine with a methylating agent. However, direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comacs.org

To achieve selective dimethylation, a two-step process is often preferred. First, monomethylation can be carried out, followed by a second, separate methylation step. Alternatively, reductive amination of 3-(methylaminomethyl)pyridine with formaldehyde provides a more controlled route to the desired tertiary amine.

More advanced methods involve the "borrowing hydrogen" or "hydrogen autotransfer" pathway, where an alcohol serves as the alkylating agent. rsc.org In this process, a catalyst, often based on copper or other transition metals, temporarily oxidizes the alcohol to an aldehyde. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen, regenerating itself. This approach is highly atom-economical and avoids the use of stoichiometric alkylating agents. rsc.org

Coupling Reactions for Pyridine Ring Functionalization

Coupling reactions offer a powerful means to construct the C-N bond necessary for this compound. These reactions often involve the use of a coupling reagent to facilitate the formation of an amide bond, which can then be reduced to the target amine.

A common strategy involves the coupling of pyridine-3-carboxylic acid with dimethylamine using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt). The resulting amide, N,N-dimethylpyridine-3-carboxamide, can then be reduced to this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another pathway begins with 3-cyanopyridine. The cyano group can be converted to the aminomethyl functionality via hydrogenation, often using a palladium on charcoal (Pd/C) or Raney Nickel catalyst. nih.gov The resulting 3-picolylamine can then be dimethylated as described previously. Alternatively, coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be used in amidation steps to build more complex structures which are then converted to the aminomethyl-pyridines. nih.gov

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes. This has led to the exploration of novel synthetic routes that adhere to the principles of green chemistry and employ advanced strategies for selective synthesis.

Development of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.orgsemanticscholar.org In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic hydrogenations and "borrowing hydrogen" alkylations are excellent examples of atom-economical processes. rsc.orgorganic-chemistry.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. organic-chemistry.org The use of zinc powder in aqueous solution for reductive amination is a prime example of this principle in action. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. organic-chemistry.org Transition-metal-catalyzed coupling and hydrogenation reactions are central to this approach. thieme-connect.dersc.org

Waste Prevention: Designing synthetic pathways that produce minimal byproducts. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly effective in this regard, often simplifying purification procedures and reducing waste. rsc.orgrsc.org

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Waste Prevention Designing one-pot or tandem reactions to minimize intermediate isolation and purification steps. rsc.org
Atom Economy Employing catalytic hydrogenation instead of stoichiometric hydride reagents for reductions. thieme-connect.de
Less Hazardous Synthesis Replacing toxic reagents like phosgene (B1210022) derivatives with safer alternatives like CO₂. semanticscholar.org
Safer Solvents & Auxiliaries Using water as a solvent for reactions like certain reductive aminations. nih.gov
Energy Efficiency Utilizing microwave irradiation to reduce reaction times and energy consumption. acs.org
Use of Renewable Feedstocks Exploring bio-based starting materials for the pyridine core, where feasible. semanticscholar.org
Reduce Derivatives Avoiding the use of protecting groups to shorten synthetic sequences and reduce waste. semanticscholar.org

| Catalysis | Using recyclable catalysts for coupling and hydrogenation reactions. rsc.org |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specifically substituted pyridine like this compound hinges on the ability to control the position of functionalization on the aromatic ring. Chemo- and regioselectivity are therefore paramount.

Regioselectivity ensures that the aminomethyl group is introduced exclusively at the C-3 position of the pyridine ring. In syntheses starting from pre-functionalized pyridines (e.g., pyridine-3-carbaldehyde or pyridine-3-carboxylic acid), the regiochemistry is already established. However, when constructing the pyridine ring itself, controlling the placement of substituents is crucial. Modern methods, such as Rh(III)-catalyzed couplings of α,β-unsaturated oximes with alkenes, can offer exceptional regioselectivity in the formation of substituted pyridines. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in the reductive amination of pyridine-3-carbaldehyde, the reducing agent must selectively reduce the iminium intermediate without reducing the carbonyl group of the starting material or the pyridine ring itself. researchgate.net Similarly, when reducing an amide or a cyano group on the pyridine ring, the conditions must be chosen carefully to avoid reduction of the aromatic ring. The development of highly selective catalysts and reagents is a key area of research to address these challenges. researchgate.netnih.gov

Catalyst Development for Enhanced Synthetic Efficiency

The efficiency of synthesizing this compound, particularly via catalytic reductive amination, is highly dependent on the choice of catalyst. While palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation, research into other metal-based catalysts aims to improve yields, reduce reaction times, and enhance selectivity under milder conditions.

Ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), have shown excellent reactivity and selectivity for the N,N-dimethylation of various amines using formaldehyde. acs.org Studies on a range of aromatic, heterocyclic, and aliphatic amines have demonstrated that Ru/C can lead to high yields of the corresponding N,N-dimethylamines. acs.org For instance, the N-dimethylation of benzylamine (B48309) using a Ru/C catalyst proceeded smoothly to completion in 8 hours. acs.org

Nickel-based catalysts, including Raney Nickel and Raney Cobalt, have also been investigated for N-methylation reactions and have shown excellent yields for most substrates. acs.org More advanced nickel catalyst systems, such as those based on NiBr₂ with specific phosphine (B1218219) ligands like NIXANTPHOS, have been developed for the α-arylation of (aminomethyl)pyridines, demonstrating high reactivity at low catalyst loadings. nih.gov While not a direct synthesis of the title compound, this highlights the potential of tailored nickel catalysts in reactions involving pyridine methylamines.

The development of magnetically recoverable catalysts is an area of growing interest for simplifying product purification and catalyst recycling. acs.org For pyridine derivatives, various magnetically supported catalysts have been designed, although their specific application to the synthesis of this compound has not been extensively reported.

The following table presents a comparative overview of potential catalysts for the synthesis of this compound based on studies of related compounds.

Catalyst Reaction Type Reported Efficiency/Features Reference
Palladium on Carbon (Pd/C) Catalytic HydrogenationCommonly used, economically attractive, high yields. researchgate.net researchgate.net
Ruthenium on Carbon (Ru/C) N-methylation with FormaldehydeExcellent reactivity and selectivity for various amines. acs.org acs.org
Raney Nickel / Raney Cobalt N-methylationExcellent yields for most amine substrates. acs.org acs.org
NiBr₂/NIXANTPHOS α-Arylation of (aminomethyl)pyridinesHigh reactivity at low catalyst loadings. nih.gov nih.gov

Purification and Isolation Techniques in Laboratory Synthesis

The purification of this compound from the crude reaction mixture is crucial to obtain a product of high purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.

Distillation: For larger scale preparations, vacuum distillation can be an effective method for purifying liquid amine products, provided they are thermally stable. This technique separates compounds based on differences in their boiling points.

Chromatography: Column chromatography is a widely used technique for the purification of small to medium quantities of organic compounds in a laboratory setting. Silica (B1680970) gel is a common stationary phase for the purification of aminopyridine derivatives. researchgate.net The choice of eluent (solvent system) is critical for achieving good separation. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is often employed to effectively separate the desired product from starting materials and by-products. nih.gov Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification. rsc.org

Crystallization: If the final product or its salt is a solid, recrystallization can be a highly effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. For amines, it is common to form a hydrochloride salt, which is often a crystalline solid, and then recrystallize it. researchgate.net

Ion-Exchange Chromatography: This technique is particularly useful for separating amines from non-basic impurities. Cation-exchange resins can be used to bind the basic amine product, allowing neutral and acidic impurities to be washed away. The purified amine can then be eluted from the resin using a suitable buffer or a solution of a stronger base. This method has been shown to be effective for the purification of aminopyridine derivatives. nih.gov

The table below outlines the common purification techniques.

Purification Technique Principle Applicability Typical Conditions/Reagents
Vacuum Distillation Separation based on boiling point differences under reduced pressure.Larger scale purification of thermally stable liquids.N/A
Silica Gel Chromatography Separation based on polarity differences.Small to medium scale laboratory purification.Silica gel stationary phase; Eluent systems like ethyl acetate/hexanes. nih.gov
Crystallization Purification based on differences in solubility.Purification of solid products or their salts.Formation of hydrochloride salts; Solvents like acetonitrile. researchgate.net
Cation-Exchange Chromatography Separation based on charge.Separation of basic amines from neutral/acidic impurities.Cation-exchange resins (e.g., Dowex 50X8); Elution with buffer solutions. nih.gov

Analysis of Side Products and Reaction By-products

The synthesis of this compound can lead to the formation of various side products and by-products, the identification of which is essential for optimizing reaction conditions and ensuring the purity of the final product. The nature and quantity of these impurities depend on the synthetic route chosen.

In reductive amination , potential impurities include:

Unreacted starting materials: Pyridine-3-carboxaldehyde and any residual dimethylamine.

Mono-methylated product: (Pyridin-3-ylmethyl)amine, resulting from incomplete methylation.

Alcohol by-product: Pyridin-3-ylmethanol, formed by the reduction of the starting aldehyde.

In the Eschweiler-Clarke reaction , potential impurities can include:

Unreacted starting material: Pyridin-3-ylmethanamine.

Formylated intermediates: N-formyl-N-(pyridin-3-ylmethyl)amine.

Other potential side reactions involving the pyridine ring are also possible, though generally less common under the typical reaction conditions.

The identification and quantification of these by-products are typically carried out using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present.

Mass Spectrometry (MS): Determines the molecular weight of the components in the mixture, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Chromatographic Techniques (GC-MS, LC-MS): These hyphenated techniques are powerful for separating the components of a complex mixture and identifying each one based on its retention time and mass spectrum. researchgate.net

The following table lists potential by-products and the analytical methods used for their detection.

Potential By-product Originating Reaction Analytical Detection Method(s)
Pyridine-3-carboxaldehydeReductive Amination (unreacted)NMR, GC-MS, LC-MS
(Pyridin-3-ylmethyl)amineEschweiler-Clarke (unreacted) / Reductive Amination (incomplete methylation)NMR, GC-MS, LC-MS
Pyridin-3-ylmethanolReductive Amination (side reaction)NMR, GC-MS, LC-MS
N-formyl-N-(pyridin-3-ylmethyl)amineEschweiler-Clarke (intermediate)NMR, MS

Chemical Reactivity and Mechanistic Investigations of Dimethyl Pyridin 3 Ylmethyl Amine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution compared to benzene. libretexts.orguomustansiriyah.edu.iq Nucleophilic substitution is more common, particularly at positions 2, 4, and 6, especially if a good leaving group is present. uomustansiriyah.edu.iq

The dimethylaminomethyl group, -CH2N(CH3)2, attached at the 3-position influences the pyridine ring's reactivity primarily through an inductive effect. Unlike 4-(dimethylamino)pyridine (DMAP), where the dimethylamino group is directly attached to the ring and can donate electron density via a powerful resonance effect, the methylene (B1212753) spacer in Dimethyl-pyridin-3-ylmethyl-amine prevents this conjugation. valpo.edu

The primary electronic influence of the substituent is a weak electron-donating inductive effect, which slightly increases the electron density of the ring compared to pyridine itself. However, the pyridine nitrogen's lone pair can coordinate with electrophiles or acids, forming a pyridinium (B92312) salt. This dramatically increases the ring's electron deficiency and deactivates it towards further electrophilic attack.

In the context of metal complexation, the electronic properties of substituents on related pyridyl N,N'-bidentate ligands have been shown to influence the electrophilicity of the metal center, which in turn affects substitution reaction rates. ukzn.ac.za Electron-donating groups tend to decrease the reactivity of the complex in these specific cases. ukzn.ac.za

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored. libretexts.org When such reactions do occur, the incoming electrophile typically adds to the C-3 position (or C-5) to avoid forming an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. libretexts.orguomustansiriyah.edu.iq For a 3-substituted pyridine like this compound, electrophilic substitution would be predicted to occur at the C-5 position, which is meta to the existing substituent and the ring nitrogen. However, these reactions often require harsh conditions and may suffer from low regioselectivity. researchgate.net

Nucleophilic and Radical Substitution: The electron-deficient nature of the pyridine ring makes it a target for nucleophiles and radical species. uomustansiriyah.edu.iqresearchgate.net Nucleophilic aromatic substitution typically requires a leaving group at the 2-, 4-, or 6-position. Another powerful method for functionalizing the pyridine ring is through directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position by a strong base like an organolithium reagent, followed by quenching with an electrophile. clockss.org For this compound, the dimethylaminomethyl group could potentially direct metalation to the C-2 or C-4 positions.

Reactivity and Transformations of the Dimethylamine (B145610) Functional Group

The tertiary amine portion of the molecule is a strong nucleophilic and basic center, and it is often the primary site of reactivity.

The lone pair of electrons on the nitrogen atom of the dimethylamine group is readily available for reaction with electrophiles.

Quaternization: This is a characteristic reaction for tertiary amines. The reaction involves the alkylation of the amine nitrogen to form a quaternary ammonium (B1175870) salt. Studies comparing the alkylation of 4-(dimethylamino)pyridine (DMAP) and its analogue with a methylene spacer, 4-(dimethylaminomethyl)pyridine (DMAMP), provide crucial insight. valpo.edu Alkylation of DMAP occurs exclusively at the pyridine nitrogen due to resonance stabilization, whereas alkylation of DMAMP happens solely at the amino group. valpo.edu This strongly indicates that for this compound, quaternization will occur at the exocyclic dimethylamine nitrogen. The introduction of a permanent positive charge through quaternization can significantly increase the water solubility of a molecule. nih.gov

Other Transformations: The dimethylamine group can participate in other reactions. For instance, in reactions with certain rare-earth metal complexes, activation of the sp³ C-H bond of the methyl group on a related dimethylaminopyridine ligand has been observed, leading to complex transformations and C-N bond cleavage. rsc.org

As established, the methylene spacer prevents direct resonance interaction between the amine and the pyridine ring. valpo.edu The primary influence is therefore a through-bond inductive effect. This inductive electron donation slightly increases the basicity of the pyridine ring nitrogen compared to unsubstituted pyridine. However, this effect is minor compared to the powerful resonance donation seen in DMAP, which increases the pKa of the conjugate acid from 5.2 for pyridine to 9.6 for DMAP. youtube.comwikipedia.org Consequently, the dimethylaminomethyl substituent does not significantly enhance the nucleophilicity of the pyridine nitrogen, leaving the exocyclic amine as the more nucleophilic center.

Stereochemical Considerations in Reactions Involving this compound

This compound is an achiral molecule as it possesses a plane of symmetry. Stereochemical considerations become relevant only when its reactions introduce a new chiral element.

For example:

Reaction with a Chiral Reagent: If the amine undergoes quaternization with a chiral alkylating agent, a pair of diastereomeric quaternary ammonium salts will be formed.

Formation of a New Stereocenter: If a reaction modifies the molecule to create a new stereocenter (for instance, if addition to the pyridine ring at C-4 occurred, making the C-4 atom a stereocenter), the product would be a racemic mixture.

There is limited specific research in the literature concerning the stereochemical outcomes of reactions involving this compound. Its potential use as a ligand in asymmetric catalysis could be an area where stereochemistry plays a crucial role, but this is not extensively documented.

Investigations of Reaction Kinetics and Thermodynamics

Investigations into the reaction kinetics and thermodynamics of this compound provide crucial insights into its reactivity, stability, and reaction mechanisms. While comprehensive kinetic and thermodynamic data for this specific compound are not extensively available in the public domain, studies on its structural analogs, particularly 3-picolylamine (pyridin-3-ylmethanamine), offer valuable information. This section will discuss the available thermodynamic data for closely related compounds and explore the types of kinetic studies conducted on similar molecular scaffolds.

Thermodynamic Investigations of a Structural Analog

The thermodynamic properties of a molecule are fundamental to understanding its behavior in chemical reactions. Dissociation constants (pKa) and the associated thermodynamic parameters such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are particularly important for amines, as they quantify their basicity and the temperature dependence of their protonation equilibria.

A study by Kumar et al. determined the dissociation constants and related thermodynamic properties for a series of amines, including 3-picolylamine, which is the parent amine of this compound. researchgate.net The presence of two methyl groups on the nitrogen atom in this compound would be expected to influence its basicity and, consequently, its thermodynamic parameters compared to 3-picolylamine. Generally, the electron-donating inductive effect of the methyl groups would increase the electron density on the nitrogen atom, making the amine more basic and thus lowering its pKa value. However, steric hindrance around the nitrogen atom could affect its interaction with solvents and its protonation, adding complexity to direct comparisons.

The thermodynamic data for the dissociation of the protonated form of 3-picolylamine are summarized in the table below. researchgate.net

Thermodynamic ParameterValue for 3-Picolylamine
pKa at 298.15 K8.65
ΔG° (kJ·mol⁻¹)49.38
ΔH° (kJ·mol⁻¹)43.54
ΔS° (J·mol⁻¹·K⁻¹)-19.58

Data sourced from Kumar et al. (2020) researchgate.net

These values provide a baseline for estimating the thermodynamic behavior of this compound. The negative entropy change is consistent with the increased order of the system upon protonation and solvation of the resulting ion.

Kinetic Studies of Related Pyridine Derivatives

Kinetic studies of compounds with similar structures to this compound have been conducted to elucidate reaction mechanisms and the factors influencing reaction rates. These studies often involve the formation of metal complexes or the hydrolysis of derivatives.

For instance, kinetic investigations have been performed on the formation of pentacyanoferrate(II) complexes with various aromatic nitrogen heterocycles. acs.org While this study did not include this compound, it provided insights into the ligand substitution kinetics of pyridine-containing molecules. Such studies typically determine the rate constants for the formation and dissociation of the complex, providing a quantitative measure of the ligand's reactivity towards the metal center.

In another example, the hydrolysis kinetics of cobalt(III) complexes containing N-2-pyridylmethyl-N'-phenylurea derivatives were investigated. nih.gov This research focused on the breakdown of the urea (B33335) ligand in an acidic solution to form a pyridylmethylamine complex. The study determined the observed rate constants and proposed a mechanism involving a protonated intermediate. Although this study involves a 2-pyridyl isomer, the principles of the kinetic analysis and the reactivity of the pyridylmethylamine moiety are relevant for understanding the potential reaction pathways of this compound under similar conditions.

While direct kinetic data for this compound are not readily found in the literature, the methodologies and findings from studies on its analogs suggest that it would participate in nucleophilic substitution reactions and metal complexation, with the rates being influenced by the electronic and steric effects of the N,N-dimethyl groups and the pyridine ring.

Theoretical and Computational Studies of Dimethyl Pyridin 3 Ylmethyl Amine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic nature of Dimethyl-pyridin-3-ylmethyl-amine.

The flexibility of this compound arises from the rotation around the C-C and C-N single bonds connecting the pyridine (B92270) ring and the dimethylamino group. This rotation gives rise to various conformers with different energies. Computational studies on analogous molecules, such as N,N-dimethylbenzylamine, reveal that the conformational landscape is typically characterized by a few low-energy structures. colostate.edu The primary dihedral angle (τ1) is defined by the C(aryl)-C(methylene)-N-C(methyl) sequence, while a second key dihedral angle (τ2) involves the C(methylene)-N and the two methyl groups.

Table 1: Illustrative Conformational Data for a Model Pyridine-Amine System

This table presents hypothetical, yet representative, data for the primary conformers of this compound, based on calculations for analogous structures like N,N-dimethylbenzylamine. colostate.edu The energies are calculated relative to the most stable conformer.

ConformerDihedral Angle (τ1, Caryl-CH2-N-CMe)Relative Energy (kcal/mol)
Gauche~60°0.00
Anti~180°0.5 - 1.5
Eclipsed (Transition State)~0°4.0 - 6.0

Note: This data is illustrative and based on theoretical calculations for analogous molecules. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. numberanalytics.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the tertiary amine nitrogen and the π-system of the pyridine ring. The LUMO is likely to be a π* orbital of the pyridine ring. nih.gov The presence of the electron-donating dimethylaminomethyl group at the 3-position will raise the energy of the HOMO compared to unsubstituted pyridine, thereby enhancing its nucleophilicity. nih.gov Conversely, electron-withdrawing substituents on the pyridine ring would lower the HOMO and LUMO energies. rsc.org

Computational studies on substituted pyridines have shown that functionalization can significantly alter the HOMO-LUMO gap. researchgate.net This tuning of the frontier orbitals is crucial in various applications, from materials science to medicinal chemistry. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (DFT Calculation)

The following table provides typical HOMO, LUMO, and energy gap values for pyridine and a substituted aminopyridine, illustrating the electronic effect of the aminoalkyl group.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.8 to -7.2-0.5 to -0.96.0 - 6.7
Model Aminopyridine-5.9 to -6.3-0.3 to -0.75.2 - 6.0

Note: These values are representative and compiled from literature on DFT calculations of pyridine derivatives. nih.govscholarsresearchlibrary.com Specific values for this compound would require dedicated computation.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. For reactions involving this compound, such as nucleophilic substitution or coordination with metal ions, DFT calculations can map out the potential energy surface of the reaction. researchgate.net

For example, in a nucleophilic substitution reaction where the amine attacks an electrophilic center, computational models can determine the activation energy barrier. researchgate.net Studies on the reaction of pyridines with various reagents have successfully used DFT to elucidate multi-step pathways and predict the most favorable route. frontiersin.org The calculations involve optimizing the geometries of reactants, products, and transition states, and then calculating their relative energies. This provides a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net The basicity of the pyridine nitrogen and the tertiary amine can also be computationally assessed, which is crucial for predicting its behavior in acid-base reactions.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the molecule's identity and conformation.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions has become quite high, often within a few ppm for 13C and a fraction of a ppm for 1H, making it a valuable tool for structural assignment. plos.org Theoretical calculations of NMR spectra for pyridine derivatives have been shown to reproduce experimental results with good fidelity. nih.gov

Similarly, the vibrational frequencies from an IR spectrum can be computed. cdnsciencepub.comrsc.org These calculations provide the positions and intensities of the vibrational modes, which correspond to the stretching and bending of bonds within the molecule. Comparing the calculated IR spectrum with the experimental one helps in assigning the observed peaks to specific molecular motions.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

This table shows a hypothetical comparison of calculated and experimental data for a molecule like this compound, demonstrating the utility of theoretical prediction.

Data TypePredicted Value (DFT)Experimental Value
13C NMR (Pyridine C2)151.2 ppm150.1 ppm
13C NMR (Methylene C)62.5 ppm61.8 ppm
1H NMR (Methylene H)3.55 ppm3.48 ppm
IR Stretch (C=N, Pyridine)1585 cm-11578 cm-1

Note: These are representative values. The accuracy of the prediction depends on the level of theory and basis set used in the calculation.

Development of Structure-Reactivity Models for Pyridine-Amine Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. chemrevlett.comresearchgate.net For pyridine-amine systems, these models can be developed to predict properties like basicity (pKa), reactivity in certain reactions, or binding affinity to a biological target. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For Dimethyl-pyridin-3-ylmethyl-amine, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its molecular framework.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

While one-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, multi-dimensional techniques are indispensable for unambiguous assignments, especially in complex molecules. researchgate.net For this compound, these techniques reveal the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons. For this compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring, helping to distinguish their specific positions. For instance, the proton at position 2 would show a correlation to the proton at position 4, and so on around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are two-dimensional experiments that correlate the chemical shifts of directly bonded proton and carbon atoms. nih.gov For the target molecule, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene (B1212753) bridge (-CH₂-) to its corresponding ¹³C signal. Similarly, the methyl protons (-CH₃) would be correlated with the methyl carbon, and each aromatic proton with its respective carbon on the pyridine ring. This is crucial for assigning the carbon signals, which can sometimes be ambiguous in a simple ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. nih.gov In the case of this compound, HMBC would show correlations from the methylene protons to the carbons of the pyridine ring at positions 3 and 4, as well as to the methyl carbons. It would also reveal correlations from the pyridine protons to other carbons within the ring, confirming the substitution pattern.

A hypothetical table of expected NMR data is presented below, based on known chemical shifts for similar pyridine derivatives. asianpubs.orgjst.go.jp

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2~8.5~150C4, C6
4~7.7~135C2, C6
5~7.3~123C3, C-methylene
6~8.6~148C2, C4
Methylene (-CH₂-)~3.5~60C3, C-methyl
Methyl (-N(CH₃)₂)~2.2~45C-methylene

Application of Solid-State NMR for Crystalline Forms

While solution-state NMR is the standard for most organic molecules, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid states. nih.gov For this compound, ssNMR could be used to study its crystalline polymorphs, if any exist.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines in the solid state. nih.govacs.org

Furthermore, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," identifying carbon atoms directly bonded to nitrogen atoms. nih.govacs.orgiastate.edu This would be particularly useful to confirm the assignments of the carbons adjacent to the pyridine nitrogen and the dimethylamino group. nih.govacs.orgiastate.edu Studies on N,N-dimethylaniline derivatives have shown that the ¹⁵N chemical shift is sensitive to the electronic environment, which could provide further insights into the electronic structure of this compound in the solid state. acs.org

Advanced Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and for deducing the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. nih.govddtjournal.comfrontiersin.org In a typical MS/MS experiment, the molecular ion of this compound (m/z 136.1) would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. This process provides detailed information about the connectivity of the molecule.

For this compound, key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 121.

Cleavage of the bond between the methylene group and the pyridine ring: This could lead to the formation of a pyridinylmethyl cation (m/z 92) or a dimethylaminomethyl radical.

Formation of the dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺): This would produce a characteristic fragment ion at m/z 58.

The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and to distinguish it from its isomers.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or more decimal places). savemyexams.comlibretexts.orglibretexts.org This allows for the unambiguous determination of the molecular formula of a compound. savemyexams.comlibretexts.orglibretexts.org For this compound, with a molecular formula of C₈H₁₂N₂, the theoretical exact mass is 136.1000. nih.gov HRMS would be able to distinguish this from other compounds with the same nominal mass, such as C₉H₁₆ (136.1252) or C₈H₈O₂ (136.0524).

Molecular FormulaNominal MassExact Mass
C₈H₁₂N₂136136.1000
C₉H₁₆136136.1252
C₈H₈O₂136136.0524

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. oup.comcdnsciencepub.comresearchgate.netcore.ac.uk The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a characteristic fingerprint of the functional groups present in the molecule.

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretches from the pyridine ring would be expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methylene and methyl groups would appear in the 2800-3000 cm⁻¹ range. core.ac.uk

C=C and C=N stretching: The stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. asianpubs.orgirdg.org

C-N stretching: The stretching vibration of the C-N bond of the dimethylamino group would be expected in the 1000-1250 cm⁻¹ region.

Ring breathing modes: The pyridine ring has characteristic "breathing" modes that are often strong in the Raman spectrum. asianpubs.org

Out-of-plane bending: The C-H out-of-plane bending modes of the substituted pyridine ring can be diagnostic of the substitution pattern.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or absent in the other due to selection rules.

A summary of expected vibrational frequencies is provided in the table below, based on data for similar pyridine and amine compounds. researchgate.netasianpubs.orgresearchgate.netnjit.edu

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2800-3000IR, Raman
C=C, C=N ring stretch1400-1600IR, Raman
CH₂ bend (scissoring)~1450IR
CH₃ bend (asymmetric)~1465IR
CH₃ bend (symmetric)~1375IR
C-N stretch1000-1250IR
Pyridine ring breathing~1030Raman (strong)
C-H out-of-plane bend700-900IR

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating this compound from impurities, starting materials, and by-products that may be present after synthesis. The choice of chromatographic technique depends on the volatility and polarity of the compound and the matrix in which it is found.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. spectroinlets.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a gold standard for identification. wikipedia.org In a typical GC-MS analysis, the sample is first vaporized and separated into its components within a capillary column. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment into characteristic pieces. etamu.edu The mass spectrometer sorts these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint. wikipedia.org

The mass spectrum of this compound (C₈H₁₂N₂) would be expected to show a molecular ion peak (M⁺) at an m/z of 136, corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural confirmation. Key fragments are anticipated from the cleavage of the molecule at its weakest points. A prominent fragment would likely be observed from the cleavage of the C-C bond between the pyridine ring and the methylene group, a process known as benzylic cleavage.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of FragmentNotes
136Molecular Ion [M]⁺[C₈H₁₂N₂]⁺Represents the intact molecule.
121[M-CH₃]⁺[C₇H₉N₂]⁺Loss of a methyl group from the dimethylamino moiety.
92[M-N(CH₃)₂]⁺[C₆H₆N-CH₂]⁺Cleavage of the dimethylamino group, forming a pyridin-3-ylmethyl cation.
58[CH₂N(CH₃)₂]⁺[C₃H₈N]⁺Formation of the dimethylaminomethyl cation, a common fragment for such structures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile or thermally sensitive compounds. For this compound, which is a basic compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. scispace.comsci-hub.se This method is widely used for the analysis of various alkaloids and pyridine derivatives. sci-hub.seresearchgate.net

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It is then carried by a polar mobile phase through a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column. cmes.orgsefh.es The separation is based on the differential partitioning of the analyte between the two phases. The basic nature of the pyridine and tertiary amine nitrogens means their degree of protonation, and thus the compound's polarity and retention, is highly dependent on the pH of the mobile phase. scispace.com An acidic buffer is often used to ensure consistent protonation and achieve sharp, symmetrical peaks. scispace.comresearchgate.net Detection is typically performed using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light, often around 260-280 nm. cmes.orgtandfonline.com

Table 2: Typical HPLC Parameters for Analysis of this compound

ParameterTypical ConditionPurpose
Mode Reversed-Phase (RP-HPLC)Suitable for polar to moderately nonpolar compounds.
Stationary Phase C18 (ODS), 5 µm particle sizeProvides a nonpolar surface for hydrophobic interactions. cmes.orgsefh.es
Mobile Phase Acetonitrile/Water with bufferA mixture of organic modifier (acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate). cmes.orgdoi.org
Elution Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples with varying polarities.
pH Acidic (e.g., pH 3.0)Suppresses silanol (B1196071) interactions and ensures consistent protonation of the analyte for better peak shape. researchgate.netnih.gov
Flow Rate 0.8 - 1.2 mL/minStandard flow for analytical columns. sefh.estandfonline.com
Column Temp. 25-35 °CControlled temperature ensures reproducible retention times. cmes.org
Detection UV at ~266 nmThe pyridine ring allows for sensitive detection in the UV spectrum. sefh.es
Injection Vol. 10 µLStandard volume for analytical HPLC. cmes.orgsefh.es

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While no public crystal structure of this compound itself is available, analysis of closely related structures, such as coordination complexes of 3-(aminomethyl)pyridine (B1677787) and lutidine derivatives, provides insight into the data this technique would yield. rsc.orgiucr.orgnih.gov

If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide unambiguous data on:

Molecular Conformation: The exact spatial orientation of the dimethylamino group relative to the pyridine ring, including critical torsion angles.

Bond Lengths and Angles: High-precision measurements of all covalent bonds and the angles between them, confirming the molecular geometry. cdnsciencepub.com

Supramolecular Structure: How individual molecules pack together in the crystal lattice, revealing intermolecular forces such as C-H···N hydrogen bonds and potential π-π stacking interactions between pyridine rings. researchgate.netmdpi.com

This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: Expected Bond Lengths from X-ray Crystallography of a Pyridinylmethylamine Structure

Bond TypeExpected Length (Å)Reference Compound Type
Pyridine C-N~1.34 Å3-(Aminomethyl)pyridine Complexes iucr.orgnih.gov
Pyridine C-C~1.38 - 1.39 ÅLutidine, 3-(Aminomethyl)pyridine Complexes iucr.orgresearchgate.net
C(pyridyl)-C(methylene)~1.51 Å3-(Aminomethyl)pyridine Complexes iucr.org
C(methylene)-N(amine)~1.47 Å3-(Aminomethyl)pyridine Complexes iucr.org
N(amine)-C(methyl)~1.45 - 1.48 ÅGeneral tertiary amines

Chiral Analysis Techniques for Enantiomeric Purity (if applicable to synthetic routes)

The molecule this compound (N,N-dimethyl-1-pyridin-3-ylmethanamine) is itself achiral as it does not possess a stereocenter and is not subject to atropisomerism. fda.gov Therefore, chiral analysis is not necessary for assessing the purity of the compound itself.

However, this analysis would become highly relevant under specific circumstances, such as:

Analysis of Chiral Impurities: If a synthetic pathway could potentially generate chiral by-products, chiral analysis would be required to detect and quantify these impurities.

Synthesis of Chiral Analogs: If a related compound were synthesized with a stereocenter—for example, by introducing a substituent on the methylene bridge or by having different alkyl groups on the nitrogen—chiral analysis would be essential to determine the enantiomeric excess (ee).

The primary technique for this purpose is chiral HPLC. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of a chiral analyte. benthamdirect.com These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are frequently effective for separating a wide range of chiral compounds, including pyridine derivatives. tandfonline.combenthamdirect.com

Role As a Synthetic Building Block in Non Biological Chemical Research

Applications in Organic Synthesis for New Molecule Construction

Heterocycle Functionalization and Diversification

Dimethyl-pyridin-3-ylmethyl-amine and its derivatives are instrumental in the functionalization and diversification of heterocyclic structures. The pyridine (B92270) ring itself can be modified, and the entire molecule can act as a precursor for building more complex heterocyclic systems.

One key strategy for functionalization involves directed ortho-metalation. Derivatives such as N'-(pyridin-3-ylmethyl)-N,N-dimethylurea can undergo lithiation at the 4-position of the pyridine ring. researchgate.net This regioselective process generates a powerful nucleophile that can react with various electrophiles, leading to the introduction of new functional groups at a specific site on the pyridine ring. researchgate.net This method provides a controlled pathway to synthesize substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Furthermore, the compound serves as a starting material for the synthesis of fused heterocyclic systems. For instance, it can be used to prepare 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine. chemicalbook.com This transformation typically involves the reaction of an imidazo[1,2-a]pyridine (B132010) core with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride, showcasing how the dimethylaminomethyl moiety can be constructed onto a pre-existing heterocycle. chemicalbook.com The resulting compounds are of interest for their potential biological activities and as components in functional materials. The reactivity of the dimethylaminomethyl group also allows for its use in Mannich-type reactions, further expanding its utility in generating diverse heterocyclic structures.

The molecule can also be a component in the synthesis of other complex heterocycles. For example, derivatives have been used in the synthesis of pyrazolinyl thiazoles containing 1,2,3-triazole and imidazo[2,1-b]thiazole (B1210989) moieties, demonstrating its role in multi-step syntheses that yield structurally complex and functionally diverse molecules. researchgate.net

Construction of Complex Polycyclic Systems

The structural attributes of this compound and its close chemical relatives make them valuable precursors for assembling complex polycyclic and sp3-rich scaffolds. These scaffolds are of significant interest in drug discovery and chemical biology for their resemblance to natural products.

A notable application is in multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials. A related building block, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is utilized in the synthesis of the pyrimidine (B1678525) ring, a core component of the drug Imatinib. google.com This pyrimidine cyclization step, although requiring high temperatures, highlights the utility of pyridine-containing enaminones in the construction of medicinally relevant polycyclic systems. google.com

Derivatives of this compound are also employed in tandem reactions to create highly functionalized, polycyclic structures. In one sophisticated example, a Petasis/Diels-Alder tandem reaction utilizes a (pyridin-3-ylmethyl)amine derivative to generate a complex decahydrofuro[3,2-c]indole scaffold as a single diastereomer. dtu.dk This strategy enables the rapid assembly of a sp3-rich core structure with multiple points for further diversification, leading to the synthesis of extensive compound libraries for biological screening. dtu.dk

Similarly, research has demonstrated the synthesis of novel pyrimido[2,1-f] Current time information in Bangalore, IN.ontosight.aievitachem.comtriazine systems using N-(pyridin-3-ylmethyl) derivatives as key intermediates. researchgate.net The synthetic route involves a series of transformations, including acylation, substitution, and cyclization, ultimately yielding unique, multi-ring heterocyclic systems. researchgate.net These examples underscore the role of the pyridin-3-ylmethylamine framework as a versatile linchpin in the convergent synthesis of complex molecules.

Utilization in Materials Science Research

In materials science, the ability of this compound to act as a ligand, a monomer, or a structural component in larger assemblies is highly valued. Its incorporation into materials can impart specific functions, such as catalytic activity, responsiveness, or defined structural ordering.

Precursor in Polymer Chemistry (e.g., for functional polymers)

Pyridine-containing polymers are a class of materials with tunable electronic and responsive properties. While direct polymerization of this compound is not widely reported, its derivatives serve as important precursors for creating functional polymers. The pyridine and tertiary amine moieties can be incorporated into polymer backbones or as pendant groups to introduce specific functionalities.

For instance, pyridine derivatives are recognized for their potential in developing new materials like conductive polymers. ontosight.ai The nitrogen atom in the pyridine ring can be quaternized or coordinated to metal ions, altering the electronic properties of the polymer chain. The dimethylamino group can also be protonated, leading to pH-responsive polymers that change their conformation or solubility in response to environmental changes.

A related compound, 2,6-Bis(3-dimethylamino-1-oxoprop-2-en-yl)pyridine, synthesized from 2,6-diacetylpyridine, serves as a bis(enaminone) precursor. mdpi.com Such multifunctional monomers can be used in polymerization reactions to create cross-linked networks or polymers with a high density of functional groups, suitable for applications in catalysis or as stimuli-responsive gels. mdpi.com

The following table summarizes representative polymer systems where pyridine or aminopyridine functionalities, similar to that in this compound, are incorporated.

Polymer TypePrecursor/Monomer FunctionalityResulting Polymer PropertyPotential Application
pH-Responsive Polymers Pendant dimethylamino groupsChanges in solubility/conformation with pHDrug delivery, sensors
Conductive Polymers Pyridine units in the main chainElectronic conductivity upon doping/oxidationOrganic electronics, antistatic coatings
Cross-linked Networks Multifunctional pyridine-based monomersHigh thermal stability, defined porosityGas storage, heterogeneous catalysis
Functional Copolymers Vinylpyridine derivativesMetal coordination, catalytic sitesCatalysis, separation membranes

Ligand Design in Coordination Chemistry (e.g., for metal complexes in catalysis)

The nitrogen atoms of both the pyridine ring and the dimethylamino group in this compound make it an excellent candidate for ligand design in coordination chemistry. As a bidentate or potentially polydentate ligand, it can form stable complexes with a wide range of transition metals. researchgate.net These metal complexes are of significant interest for their catalytic activity.

Pyridine-based ligands are widely employed in catalysis. evitachem.com For example, palladium complexes bearing pyridine ligands have demonstrated high efficiency as catalysts for the Heck coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. evitachem.com Similarly, copper complexes with aminopyridine ligands, such as 4-(dimethylamino)pyridine, have been studied for their catalytic role in the oxidative coupling of phenols. tue.nl

The structural analogue, tris(2-pyridylmethyl)amine (B178826) (TPA), is a well-studied tripodal ligand that forms stable and catalytically active complexes with numerous metals, including copper, iron, and ruthenium. researchgate.netunipd.itiucr.org These complexes are used in various catalytic transformations, including atom transfer radical addition (ATRA) reactions. iucr.org The coordination environment provided by the ligand is crucial for stabilizing the metal center and modulating its reactivity. evitachem.comunipd.it By extension, this compound and its derivatives can be used to create ligands with tailored steric and electronic properties for specific catalytic applications.

The table below presents examples of metal complexes formed with pyridine-amine type ligands and their applications.

Metal CenterLigand TypeReaction CatalyzedReference
Palladium (Pd)Pyridine-based ligandsHeck coupling evitachem.com
Copper (Cu)4-(Dimethylamino)pyridineOxidative coupling of phenols tue.nl
Silver (Ag)N-(pyridin-2-ylmethyl)pyridine-3-amineFormation of cyclic dimers nih.gov
Ruthenium (Ru)Aryl-pyridin-2-ylmethyl-amineDiastereoselective coordination acs.org
Copper (Cu)Tris(2-pyridylmethyl)amine (TPA)Atom Transfer Radical Addition (ATRA) iucr.org

Component in Supramolecular Chemistry Research

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. This compound is a valuable component in this field due to its ability to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. researchgate.netrsc.org

The pyridine ring is a classic building block in supramolecular chemistry, capable of forming hydrogen bonds and engaging in π-π stacking interactions with other aromatic systems. rsc.org The dimethylamino group can also act as a hydrogen bond acceptor. These interactions are directional and can be used to guide the self-assembly of molecules into predictable architectures like helices, sheets, or discrete cages. nih.gov

Metal coordination is a powerful tool in supramolecular construction. The reaction of N-(pyridin-3-ylmethyl)pyridine-2-amine with silver(I) ions, for instance, leads to the formation of a 16-membered cyclic dimer, a discrete supramolecular entity held together by coordination bonds. nih.gov Ligands based on the tris(pyridylmethyl)amine scaffold are particularly notable for their use in constructing self-assembled cages that can encapsulate guest molecules. researchgate.net

Derivatization Studies for Enhanced Chemical Properties

This compound serves as a versatile building block in non-biological chemical research, primarily owing to its reactive functional groups: the tertiary amine and the pyridine ring. These sites allow for a variety of chemical modifications, or derivatizations, aimed at tailoring the molecule's properties for specific applications. Derivatization is a process that chemically modifies a compound to produce a new compound with properties suitable for a specific need. researchgate.net The introduction of new functional groups can significantly alter characteristics such as solubility, electronic properties, and coordination ability.

Research into the derivatization of pyridine-containing compounds often focuses on enhancing their utility as ligands, catalysts, or functional materials. The dimethylamino group and the pyridine nitrogen are key handles for synthetic transformations. For instance, the electron-donating nature of the dimethylamino group can increase the electron density on the pyridine ring, enhancing its nucleophilicity and influencing its reactivity in subsequent modifications.

Common derivatization strategies include N-alkylation, acylation, and the formation of urea (B33335) or thiourea (B124793) derivatives. These modifications introduce new functionalities and can alter the steric and electronic environment of the parent molecule. For example, the reaction of similar aminopyridine structures with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively, which can have distinct coordination properties. researchgate.net

Another significant area of derivatization involves reactions on the pyridine ring itself. Lithiation of N-(pyridin-3-ylmethyl) derivatives at the 4-position of the pyridine ring allows for the introduction of a wide range of electrophiles, creating a library of substituted compounds with potentially enhanced chemical properties. researchgate.net

The following table summarizes key derivatization reactions applicable to this compound, based on studies of analogous structures.

Table 1: Examples of Derivatization Reactions for Pyridine-based Amines

Reaction Type Reagents & Conditions Resulting Functional Group Potential Enhanced Property
Amide Coupling Carboxylic Acid, HATU, DIPEA, DMF Amide Altered solubility, new coordination site
Urea Formation Isocyanate Urea Modified hydrogen bonding capability
Reductive Amination Aldehyde, Sodium triacetoxyborohydride (B8407120) Substituted Amine Increased steric bulk, altered basicity
N-Alkylation Alkyl Halide Quaternary Ammonium (B1175870) Salt Increased polarity, altered solubility

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide

Detailed research findings have demonstrated the practical application of these derivatization strategies. In one study, the synthesis of amide derivatives of a related nih.govontosight.aiasianpubs.orgtriazolo[4,3-a]pyridin-3-ylmethyl-amine was achieved using HATU as a coupling agent. asianpubs.org This approach highlights a versatile method for creating a diverse range of amide-functionalized pyridine compounds.

Furthermore, studies on the synthesis of 3,5-dimethylpyridin-4(1H)-one derivatives have utilized reductive amination to introduce various substituents, showcasing a method to modify the amine portion of such molecules. jst.go.jp The choice of aldehyde in this reaction directly influences the nature of the resulting N-substituent, allowing for fine-tuning of the derivative's properties. jst.go.jp

These examples, while not all starting directly from this compound, illustrate the chemical toolbox available for its derivatization. The ability to systematically modify its structure underscores its importance as a foundational scaffold in the development of new chemical entities with tailored properties for research applications.

Future Research Directions and Unaddressed Challenges

Emerging Synthetic Technologies for Dimethyl-pyridin-3-ylmethyl-amine Analogues

The synthesis of functionalized pyridine (B92270) rings, the core of this compound, is a central theme in heterocyclic chemistry. researchgate.net While traditional condensation methods are still relevant, emerging technologies are offering novel routes to analogues with greater efficiency, precision, and complexity.

Flow Chemistry: Continuous flow synthesis is a significant advancement for producing pyridine derivatives. beilstein-journals.orgrsc.org This technology offers superior control over reaction parameters like temperature and residence time, leading to improved yields and safety, particularly for highly exothermic reactions. thieme-connect.com For instance, the α-methylation of pyridines has been successfully performed in a continuous flow setup using a packed-bed reactor with a Raney® nickel catalyst, demonstrating a safer and more efficient alternative to batch processes. researchgate.net The development of flow routes for pyridine-oxazoline (PyOX) ligands highlights the potential for creating complex chiral analogues. rsc.org

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy for modifying the pyridine core. snnu.edu.cn Recent progress includes iron-catalyzed C(sp³)–H amination at the α-position to the nitrogen atom in N-heterocycles, a method that uses an inexpensive catalyst and is tolerant of various functional groups. chemistryviews.org Similarly, phosphorus catalysis has enabled the α-sp³-C-H amination of 2-alkylpyridines under mild conditions. rsc.org These methods could be adapted to introduce diverse functional groups to the methylene (B1212753) bridge or the pyridine ring of this compound analogues, bypassing the need for pre-functionalized starting materials.

Novel Cyclization and Annulation Strategies: Researchers continue to develop innovative cyclization reactions to construct the pyridine ring. researchgate.net Transition-metal-catalyzed cyclizations and cross-coupling reactions are prominent in recent literature. researchgate.net Other modern methods include aza-Diels-Alder reactions, rhodium carbenoid-induced ring expansion of isoxazoles, and tandem Pummerer-type rearrangement/aza-Prins cyclization, which provide access to highly functionalized pyridines from simple precursors. nih.govorganic-chemistry.orgacs.org A recently developed one-pot [3+3] cascade annulation using a Zinc trifluoromethanesulfonate (B1224126) catalyst efficiently produces chromeno[2,3-b]pyridine derivatives. bohrium.com

Emerging TechnologyKey AdvantagesPotential Application for AnaloguesReference
Flow ChemistryEnhanced safety, improved yield and purity, scalability.Kilogram-scale synthesis of pyridine precursors and analogues. thieme-connect.com beilstein-journals.orgrsc.orgthieme-connect.comresearchgate.net
Catalytic C-H FunctionalizationHigh atom economy, direct modification of the core structure.Site-selective introduction of amino or other functional groups. snnu.edu.cn snnu.edu.cnchemistryviews.orgrsc.org
Novel Cyclization StrategiesAccess to complex and highly substituted pyridine rings.Synthesis of diverse analogues from readily available starting materials. researchgate.netnih.govorganic-chemistry.orgacs.org

Deeper Mechanistic Understanding of Key Transformations

While new synthetic methods are emerging, a deeper mechanistic understanding of the underlying transformations is crucial for their optimization and broader application. Key areas requiring further investigation include the precise pathways of catalytic cycles and the roles of various reagents.

For example, in cobalt-catalyzed C-H amination reactions, kinetic isotope effect experiments have suggested a stepwise radical pathway. nih.gov However, the exact nature of the active catalyst and the factors controlling regioselectivity, especially in complex substrates, warrant more detailed study. In some proposed mechanisms, an Fe(III)-imidyl radical is generated, which then undergoes homolytic C-H bond cleavage and a rapid radical rebound. chemistryviews.org Understanding the electronic and steric factors that govern these steps is essential for designing more efficient and selective catalysts.

Similarly, the substitution reactions of palladium(II) complexes bearing pyridyl ligands have been studied, revealing a two-step process where the ligand trans to the pyridine is substituted first due to its stronger trans effect. ukzn.ac.za These studies, which often point to an associative mechanism, are vital for predicting the reactivity of metal complexes used in cross-coupling reactions to build this compound analogues. ukzn.ac.za

The role of seemingly simple reagents like dimethylformamide (DMF) can also be complex. Studies have shown that DMF can act not only as a solvent but also as a source for formyl, methyl, or methylene groups in the synthesis of various heterocycles, including derivatives of this compound. rsc.org A thorough mechanistic elucidation of these pathways is necessary to harness their full synthetic potential.

Innovative Computational Approaches for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of synthetic routes for compounds like this compound.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are powerful for predicting the reactivity and stability of heterocyclic compounds and for elucidating reaction mechanisms. bohrium.comnumberanalytics.com DFT calculations can estimate the energies of transition states and intermediates, helping to predict reaction outcomes and guide experimental design. rsc.org For example, DFT has been used to compare the nucleophilic reactivity of aminopyridines and to rationalize the outcomes of three-component reactions involving pyridine derivatives. rsc.orgnih.gov Such calculations can be applied to predict the most favorable sites for functionalization on the this compound scaffold.

Machine Learning and AI: Machine learning (ML) models are increasingly used to predict optimal reaction conditions, thereby reducing the time and resources spent on empirical optimization. beilstein-journals.orgresearchgate.net By training on large datasets of chemical reactions, ML algorithms can identify the best catalysts, solvents, and temperatures for a specific transformation. beilstein-journals.orgacs.org However, the quality and diversity of the data are critical, as models can sometimes simply reflect literature popularity trends rather than true chemical reactivity. acs.org The integration of ML with high-throughput experimentation and Bayesian optimization offers a path toward autonomous self-optimizing systems that can rapidly identify ideal conditions for synthesizing pyridine analogues. rsc.orgrsc.orgucla.edu

Computational ApproachApplication in Pyridine ChemistryFuture GoalReference
Density Functional Theory (DFT)Predicting reactivity, stability, and reaction mechanisms. bohrium.comnumberanalytics.comAccurate in-silico design of synthetic routes and prediction of regioselectivity. bohrium.comrsc.orgnih.gov
Machine Learning (ML)Predicting optimal reaction conditions and chemical properties. numberanalytics.comacs.orgAutonomous reaction optimization and de novo design of analogues with desired properties. rsc.orgbeilstein-journals.orgresearchgate.net
Quantum Topology Molecular Similarity (QTMS)Correlating electron density with properties like basicity (pKb).Developing robust models to predict the physicochemical properties of new analogues. acs.org

Exploration of New Applications as a Versatile Synthetic Intermediate

This compound and structurally similar compounds are valuable building blocks for more complex molecules with significant applications. The pyridine moiety is a common scaffold in pharmaceuticals and functional materials. researchgate.netnih.govresearchgate.net

Future research should focus on leveraging this compound as a versatile intermediate in the synthesis of novel bioactive compounds and materials. For instance, it can serve as a precursor for analogues of trans-Metanicotine, a ligand for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Its structure is also related to compounds investigated as MmpL3 inhibitors for tuberculosis treatment and various other drug candidates. nih.gov

The amine and pyridine functionalities allow for a wide range of transformations. The amine can be used in amide coupling reactions, while the pyridine ring can undergo C-H functionalization or be used in the formation of fused heterocyclic systems. For example, N-pyridyl ureas, which can be derived from aminopyridines, are used in annulation reactions to synthesize quinazoline-2,4-diones, a fragment found in numerous clinical candidates. nih.gov The development of chemodivergent synthetic routes, where slight changes in reaction conditions can lead to completely different product scaffolds from the same starting materials (e.g., α-bromoketones and 2-aminopyridines yielding either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines), further expands the synthetic utility of pyridine-based intermediates. rsc.org

By exploring these avenues, this compound can be established as a key starting material for libraries of compounds with potential applications in medicine, agrochemicals, and materials science.

Q & A

Q. Table 1: Comparative Reactivity of Pyridin-3-ylmethyl-amine Derivatives

CompoundSubstituentKey PropertyBiological ImpactReference
N-(4-fluorophenyl) derivativeFluorophenylEnhanced lipophilicityImproved bioavailability
Trifluoromethyl analogCF₃Electron-deficient ringIncreased metabolic stability
Dimethylated amineN,N-dimethylReduced basicityAltered receptor binding

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